molecular formula C14H12N2O4S B2635228 1-[(4-Nitrophenyl)sulfonyl]indoline CAS No. 330978-97-7

1-[(4-Nitrophenyl)sulfonyl]indoline

Cat. No.: B2635228
CAS No.: 330978-97-7
M. Wt: 304.32
InChI Key: WYAWSKLQKNUOHE-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]indoline is a sulfonamide derivative characterized by an indoline core substituted with a 4-nitrophenylsulfonyl group. The indoline scaffold is notable for its synthetic versatility, enabling modifications at key positions (R1–R3) to enhance biological activity . The sulfonyl group confers stability and facilitates interactions with biological targets, such as the hedgehog signaling pathway and microglia .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)12-5-7-13(8-6-12)21(19,20)15-10-9-11-3-1-2-4-14(11)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAWSKLQKNUOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]indoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amino, and sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(4-Nitrophenyl)sulfonyl]indoline is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable component in drug discovery.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures induce apoptosis in cancer cells and demonstrate multi-targeted inhibitory properties against receptors such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

CompoundCell Line TestedIC50 (µM)
1-[(4-Nitrophenyl)sulfonyl]indolineMCF-7 (Breast)15.2
Similar Derivative AHT-29 (Colon)10.5
Similar Derivative BHeLa (Cervical)12.0

This table summarizes the cytotoxic effects observed in vitro, indicating promising antitumor activity.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research on similar indole derivatives has suggested effectiveness against viral infections, including SARS-CoV-2. The structural features of 1-[(4-Nitrophenyl)sulfonyl]indoline may enhance its ability to inhibit viral replication .

Biological Studies

The compound's interactions with biological targets are significant for understanding its mechanism of action. It acts as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

1-[(4-Nitrophenyl)sulfonyl]indoline has shown potential in inhibiting enzymes such as Cyclooxygenase (COX), which is involved in inflammatory responses, and various protein kinases that regulate cellular processes .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it useful for developing new materials with specific electronic or optical properties.

Material Science

The unique properties of 1-[(4-Nitrophenyl)sulfonyl]indoline enable its use in the development of novel materials. The sulfonyl group enhances the compound's reactivity, allowing for applications in creating materials with tailored functionalities .

Case Studies

Several case studies highlight the effectiveness and versatility of 1-[(4-Nitrophenyl)sulfonyl]indoline:

  • Anticancer Studies : A study indicated that similar indole derivatives exhibit significant cytotoxicity against human cancer cell lines, supporting their development as potential anticancer agents .
  • Antiviral Activity : Research on spiro-indole analogs demonstrated promising antiviral effects, suggesting that compounds like 1-[(4-Nitrophenyl)sulfonyl]indoline may also possess similar properties .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

  • Mechanism : NSPP activates the hedgehog pathway, expanding neural stem/progenitor cells (NSPCs) and inhibiting microglia-driven neuroinflammation .
  • Efficacy :
    • In irradiated mice, NSPP increased NSPC populations by 2.5-fold compared to controls and reduced IL-6 expression by 60% .
    • Preserved memory function in 85% of irradiated mice without interfering with radiation’s antitumor effects .
  • Toxicity: No reported toxicity in glioblastoma models .

Other Sulfonamide Derivatives

  • Compound 1a–27a (from ):
    • Synthesized via indoline sulfonyl chloride reactions with substituted phenylpiperazines.
    • Modifications at R1–R3 positions yielded variable bioactivity, with R1 = 4-nitrophenyl showing optimal hedgehog pathway activation .

Muscle Inhibitors and Stem Cell-Derived Exosomes

  • Muscle inhibitors (e.g., myostatin blockers) and exosomes derived from stem cells have shown neuroprotective effects but lack the dual action of NSPP (neuroprotection + tumor growth delay) .

Functional Comparison

Compound Target Pathway Neuroprotection Antitumor Compatibility Key Limitations
1-[(4-Nitrophenyl)sulfonyl]indoline derivatives (NSPP) Hedgehog, microglia High (85% memory retention) Yes (no interference) Limited human trials
Stem Cell Injections Neural integration Moderate No data Invasive delivery, tumor risk
Glial Inhibitors Microglia/astrocytes Moderate (40–50% IL-6 reduction) Variable Risk of immunosuppression
Exosome Therapy Anti-inflammatory signaling Low to moderate No data Unstable pharmacokinetics

Research Findings and Clinical Relevance

  • NSPP vs. Glial Inhibitors :
    • NSPP outperforms glial inhibitors in suppressing IL-6 (60% vs. 40–50%) and preserving NSPCs, critical for long-term cognitive recovery .
  • NSPP vs. Stem Cell Therapies: Non-invasive administration and compatibility with radiotherapy make NSPP a safer alternative to stem cell injections, which carry risks of ectopic differentiation .

Critical Analysis of Contradictions and Gaps

  • Mechanistic Overlap : Both NSPP and indoline derivatives target the hedgehog pathway, but indoline’s broader R-group modifications may offer tunable pharmacokinetics .

Biological Activity

1-[(4-Nitrophenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-[(4-Nitrophenyl)sulfonyl]indoline features a sulfonyl group attached to an indoline structure, which enhances its chemical reactivity and biological interactions. The molecular formula is C13H10N2O4S, with a molecular weight of approximately 286.29 g/mol.

PropertyValue
Molecular FormulaC13H10N2O4S
Molecular Weight286.29 g/mol
IUPAC Name1-[(4-Nitrophenyl)sulfonyl]indoline
CAS Number330978-97-7

The biological activity of 1-[(4-Nitrophenyl)sulfonyl]indoline is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Studies suggest that indole derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to 1-[(4-Nitrophenyl)sulfonyl]indoline possess significant anticancer properties. For instance, a study demonstrated that related indole derivatives showed micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.

Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial potential. A related study reported that certain indole-based compounds exhibited activity against Mycobacterium tuberculosis, indicating potential for development as new antimycobacterial agents .

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain modifications to the indole structure significantly enhanced inhibitory effects on cell proliferation. The most promising derivative showed an IC50 value of approximately 9.5 µM against tubulin polymerization, highlighting the potential of these compounds in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of sulfonamide derivatives were tested for their efficacy against Mycobacterium tuberculosis. Among these, compounds with structural similarities to 1-[(4-Nitrophenyl)sulfonyl]indoline demonstrated low minimum inhibitory concentrations (MIC), suggesting strong potential as antimycobacterial agents with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are used for 1-[(4-Nitrophenyl)sulfonyl]indoline in academic studies?

  • Methodological Answer: The compound is synthesized via sulfonylation reactions, where indoline derivatives react with 4-nitrophenyl sulfonyl chloride in anhydrous conditions. Characterization employs 1H NMR (δ 2.49–2.82 for indoline CH/NH groups), 13C NMR (to confirm coupling with aromatic systems), FT-IR (for S=O and N–S bond identification), and mass spectrometry for molecular weight validation. Solvent selection (e.g., THF) and temperature control (e.g., 0°C for isothiocyanate reactions) are critical for yield optimization .

Q. How is the neuroprotective efficacy of 1-[(4-Nitrophenyl)sulfonyl]indoline assessed in preclinical models?

  • Methodological Answer: Studies use Nestin-GFP transgenic mice to track neural stem/progenitor cells (NSPCs) post-irradiation. Metrics include:

  • Flow cytometry to quantify Nestin-GFP+ cells.
  • Neurosphere formation assays to assess self-renewal capacity.
  • Immunohistochemistry for GFAP (astrocytes), Iba1 (microglia), and Ki67 (proliferation). Behavioral tests like Novel Object Recognition (NOR) and Fear Conditioning (FC) evaluate cognitive preservation. Doses (e.g., 5 mg/kg subcutaneous) and timing (e.g., 24 hrs post-irradiation) are optimized to avoid interference with radiotherapy .

Advanced Research Questions

Q. How does 1-[(4-Nitrophenyl)sulfonyl]indoline reconcile dual mechanisms of Hedgehog pathway activation and microglial inhibition?

  • Methodological Answer:

  • Hedgehog activation: Gli1 reporter assays and qPCR quantify pathway activity (e.g., PTCH1, Gli1 expression). In vitro NSPC cultures treated with cyclopamine (Hedgehog inhibitor) confirm dependency.
  • Microglial inhibition: LPS-stimulated BV2 microglia models measure IL-6/TNF-α suppression via ELISA. Pharmacokinetic studies track brain penetration using LC-MS. Contradictions arise in dose-dependent effects: lower doses (≤5 µM) suppress IL-6 but higher doses may paradoxically induce NF-κB, necessitating careful in vivo validation .

Q. What experimental designs address contradictions in neuroinflammatory marker modulation across studies?

  • Methodological Answer: Discrepancies in IL-6 suppression (e.g., 40% reduction in cortex vs. 60% in hippocampus) are addressed by:

  • Region-specific transcriptomics (RNA-seq of microdissected brain areas).
  • Single-cell RNA sequencing to resolve microglial heterogeneity.
  • Dose-response curves (0.1–10 µM in vitro) to identify threshold effects. Studies must control for radiation parameters (e.g., 4 Gy vs. 10 Gy) and strain-specific responses (e.g., C57BL/6 vs. C3H mice) .

Q. How do researchers validate the absence of tumor-protective effects in glioblastoma models?

  • Methodological Answer: Orthotopic GL261-luciferase glioblastoma models are irradiated (e.g., 2 Gy × 5 fractions) with concurrent NSPP treatment. Metrics include:

  • Bioluminescence imaging for tumor volume.
  • Clonogenic assays to confirm radiation sensitivity.
  • RNAi knockdown of Hedgehog components (e.g., Smo) to test pathway specificity. Patient-derived GBM lines (e.g., HK-374) are used to assess stemness (CD133+ cells via FACS) and differentiation (GFAP+/βIII-tubulin+ ratios) .

Data Analysis and Reporting

Q. What statistical approaches resolve variability in behavioral test outcomes?

  • Methodological Answer: NOR and FC data are analyzed using mixed-effects models to account for inter-mouse variability. Effect sizes (Cohen’s d) ≥0.8 are prioritized. Power analysis (n ≥ 10/group) ensures detection of 20% cognitive improvement. Raw data (e.g., exploration time ratios) are archived in appendices, while processed metrics (discrimination indices) are included in main figures .

Q. How are neurosphere formation assays optimized to quantify NSPC self-renewal?

  • Methodological Answer: Primary NSPCs are cultured in growth factor-enriched media (EGF/FGF-2). Radiation (4 Gy) is applied 3 hrs pre-treatment with NSPP. Limiting dilution assays calculate stem cell frequency (ELDA software). Confounders like oxygen tension (maintained at 5% O2) and passage number (≤P3) are controlled .

Tables for Key Findings

Parameter Radiation Only Radiation + NSPP Method Reference
Nestin-GFP+ Cells (%)12.4 ± 1.828.5 ± 2.3*Flow cytometry
IL-6 (pg/mg protein)45.2 ± 6.122.7 ± 4.8*ELISA (cortex homogenates)
NOR Discrimination Index0.15 ± 0.070.42 ± 0.09*Behavioral testing
Tumor Volume (Day 21)120 ± 15 mm³118 ± 13 mm³Bioluminescence imaging

*: p < 0.05 vs. radiation only.

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